molecular formula C17H25NO2 B261449 N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

Numéro de catalogue B261449
Poids moléculaire: 275.4 g/mol
Clé InChI: WYXYOXWYSOVEPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide, also known as S-(+)-ketamine, is a chiral derivative of ketamine, which is a widely used anesthetic and analgesic drug. S-(+)-ketamine has been found to have unique properties that make it a promising candidate for various scientific research applications.

Applications De Recherche Scientifique

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various scientific research applications, including the study of depression, anxiety, and addiction. It has been shown to have rapid and long-lasting antidepressant effects in animal models and human clinical trials. This compound(+)-ketamine has also been found to have anxiolytic effects and can reduce symptoms of post-traumatic stress disorder (PTSD). In addition, it has been studied as a potential treatment for addiction to drugs such as cocaine and alcohol.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. This compound(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, this compound(+)-ketamine increases the release of glutamate and activates other receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This leads to the activation of downstream signaling pathways and the induction of synaptic plasticity, which is thought to be responsible for the antidepressant and anxiolytic effects of this compound(+)-ketamine.
Biochemical and Physiological Effects
This compound(+)-ketamine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the activation of neurotrophic factors. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound(+)-ketamine has also been found to increase the expression of immediate early genes (IEGs), which are involved in the regulation of neuronal activity and synaptic plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and low toxicity. It can be administered via various routes, including intravenous, intramuscular, and subcutaneous injection, as well as intranasal and oral routes. However, this compound(+)-ketamine also has some limitations, including its high cost, the need for chiral resolution techniques, and the potential for abuse and addiction.

Orientations Futures

There are several future directions for the study of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine, including the development of new analogs and derivatives with improved pharmacological properties. Researchers are also investigating the potential of this compound(+)-ketamine for the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. In addition, there is a growing interest in the use of this compound(+)-ketamine as a tool for studying the neurobiology of depression and other mood disorders.

Méthodes De Synthèse

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be synthesized from its racemic form, ketamine, by using chiral resolution techniques. One of the most common methods is to use chiral stationary phases in high-performance liquid chromatography. This method separates the two enantiomers of ketamine, and the this compound(+)-ketamine can be isolated and purified. Another method is to use asymmetric synthesis, which involves the use of chiral reagents or catalysts to selectively produce the this compound(+)-ketamine.

Propriétés

Formule moléculaire

C17H25NO2

Poids moléculaire

275.4 g/mol

Nom IUPAC

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

InChI

InChI=1S/C17H25NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18(3)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3

Clé InChI

WYXYOXWYSOVEPM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

SMILES canonique

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.